molecular formula C22H17N5O2S B285394 4-(5-{[2-(9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl methyl ether

4-(5-{[2-(9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl methyl ether

Cat. No.: B285394
M. Wt: 415.5 g/mol
InChI Key: YUIIOXUMHSEYTD-UHFFFAOYSA-N
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Description

4-(5-{[2-(9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl methyl ether is a complex organic compound that features a carbazole moiety linked to a tetrazole ring via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[2-(9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl methyl ether typically involves multiple steps:

    Formation of the Carbazole Moiety: The carbazole unit can be synthesized through the cyclization of biphenylamine derivatives.

    Introduction of the Ethanone Group: The ethanone group is introduced via Friedel-Crafts acylation.

    Formation of the Tetrazole Ring: The tetrazole ring is synthesized by reacting an appropriate nitrile with sodium azide.

    Linking the Units: The final step involves linking the carbazole and tetrazole units through a sulfanyl bridge, typically using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-{[2-(9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The sulfanyl bridge can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(5-{[2-(9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl methyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-{[2-(9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl methyl ether depends on its application:

    In Organic Electronics: The compound acts as an electron transport material, facilitating the movement of electrons within the device.

    In Medicinal Chemistry: It may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, or covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-{[2-(9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl methyl ether is unique due to the presence of both the carbazole and tetrazole units, which confer distinct electronic and chemical properties, making it suitable for a wide range of applications.

Properties

Molecular Formula

C22H17N5O2S

Molecular Weight

415.5 g/mol

IUPAC Name

1-carbazol-9-yl-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylethanone

InChI

InChI=1S/C22H17N5O2S/c1-29-16-12-10-15(11-13-16)27-22(23-24-25-27)30-14-21(28)26-19-8-4-2-6-17(19)18-7-3-5-9-20(18)26/h2-13H,14H2,1H3

InChI Key

YUIIOXUMHSEYTD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3C4=CC=CC=C4C5=CC=CC=C53

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3C4=CC=CC=C4C5=CC=CC=C53

Origin of Product

United States

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